molecular formula C25H24N4O5 B11580768 (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B11580768
M. Wt: 460.5 g/mol
InChI Key: UTLYKVFHMNUDQD-GHRIWEEISA-N
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Description

(2E)-2-CYANO-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenoxy group, and a pyrido[1,2-a]pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[1,2-a]pyrimidinyl core, followed by the introduction of the cyano and methoxyphenoxy groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2E)-2-CYANO-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is studied for its potential as a therapeutic agent. Its interactions with various biological targets are of particular interest.

Medicine

The compound is being investigated for its potential use in treating certain diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Triple-bonded compounds: Compounds with triple bonds, such as acetylene and cyanogen.

Uniqueness

What sets (2E)-2-CYANO-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE apart is its unique combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H24N4O5

Molecular Weight

460.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C25H24N4O5/c1-16-5-3-11-29-22(16)28-24(34-19-9-7-18(32-2)8-10-19)21(25(29)31)13-17(14-26)23(30)27-15-20-6-4-12-33-20/h3,5,7-11,13,20H,4,6,12,15H2,1-2H3,(H,27,30)/b17-13+

InChI Key

UTLYKVFHMNUDQD-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCC3CCCO3)OC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCC3CCCO3)OC4=CC=C(C=C4)OC

Origin of Product

United States

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